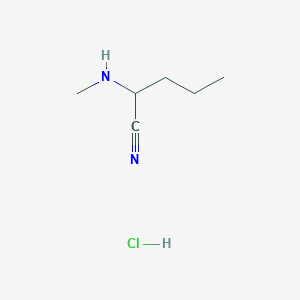
2-(Methylamino)pentanenitrile hydrochloride
説明
“2-(Methylamino)pentanenitrile hydrochloride” is a chemical compound with the molecular formula C6H13ClN2 . It is used in various applications, including pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2-(Methylamino)pentanenitrile hydrochloride” is represented by the formula C6H13ClN2 . This indicates that the compound consists of 6 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms.Physical And Chemical Properties Analysis
“2-(Methylamino)pentanenitrile hydrochloride” has a molecular weight of 148.63 g/mol . It is typically stored at 4 degrees Celsius and is available in liquid form .科学的研究の応用
Spectroscopic Characterization and Structural Analysis
Mass, NMR, and IR Spectroscopy : 2-(Methylamino)pentanenitrile hydrochloride's derivatives, such as pentedrone, have been extensively characterized using mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. These techniques are vital for understanding the structure and properties of such compounds, with specific focus on the aliphatic parts and the methylenedioxy position in the aromatic ring of derivatives (Westphal et al., 2012).
X-ray Diffraction and CP/MAS NMR Methods : The solid-state structural analysis of compounds related to 2-(Methylamino)pentanenitrile hydrochloride has been explored using X-ray diffraction and CP/MAS NMR spectroscopy. These methods are instrumental in identifying single conformers and understanding the molecular structure and interactions in the solid state (Żabiński et al., 2010).
Pharmacological Applications and Modifications
MDR Modulators : Derivatives of 2-(Methylamino)pentanenitrile hydrochloride, such as MM36, have been studied for their role as multidrug resistance (MDR) modulators. Structural modifications and optimizations have been conducted to enhance activity and selectivity, marking these derivatives as potential drug candidates (Teodori et al., 2001).
I/R-induced Cardiac Dysfunction Protection : Derivatives have been examined for their protective role against ischemia/reperfusion (I/R)-induced cardiac dysfunction. These studies highlight the potential therapeutic benefits of these compounds in clinical interventions like coronary angioplasty or thrombolysis (Mandal et al., 2007).
Synthetic Applications
- Synthesis of Isomers and Derivatives : The compound and its derivatives have been utilized in the synthesis of isomers and other chemical entities. These processes involve complex reactions and are critical for creating compounds with potential applications in various fields, such as biofuels or medicinal chemistry (Cann & Liao, 2009).
Safety and Hazards
特性
IUPAC Name |
2-(methylamino)pentanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH/c1-3-4-6(5-7)8-2;/h6,8H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUQOBFMQUVHLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)pentanenitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



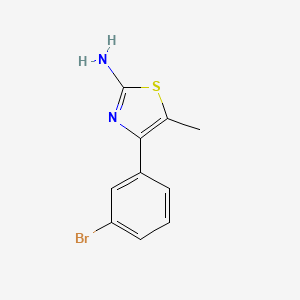
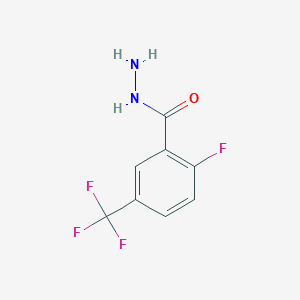
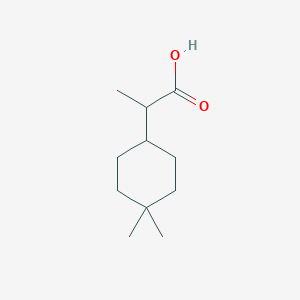



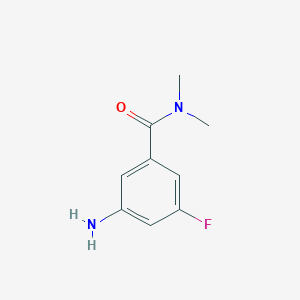

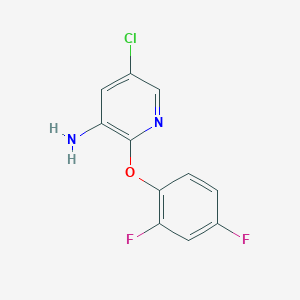
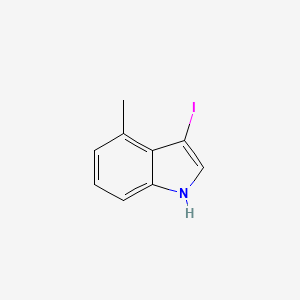
![1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1407073.png)
amine](/img/structure/B1407075.png)
propylamine](/img/structure/B1407076.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidine](/img/structure/B1407077.png)